DM1-Mcc

Description

The Maytansinoid DM1 Cytotoxic Payload

DM1, also known as mertansine, is a synthetic derivative of maytansine (B1676224), a naturally occurring ansamacrolide wikipedia.orgamericanelements.comcreative-biolabs.com. It is a highly potent cytotoxic agent belonging to the maytansinoid class mdpi.cominvivochem.com.

Maytansinoids are characterized by a 19-member macrocyclic lactam ring attached to a chlorinated benzene (B151609) ring creative-biolabs.com. Maytansine itself was originally isolated from the plant Maytenus ovatus creative-biolabs.com. DM1 is N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine wikipedia.org. A key structural feature of DM1 that distinguishes it from maytansine for conjugation purposes is the presence of a thiol-containing group (specifically, a thiopropanoyl group) wikipedia.orgmdpi.com. This reactive sulfhydryl handle is strategically incorporated to facilitate its attachment to linker structures for ADC formation wikipedia.orgmdpi.com. Other maytansinoid derivatives, such as DM4, have also been developed and utilized as ADC payloads nih.govcreative-biolabs.com.

The cytotoxic activity of DM1 stems from its mechanism of action as a tubulin inhibitor wikipedia.orgcreative-biolabs.com. Maytansinoids, including DM1, bind to tubulin at or near the vinblastine-binding site, thereby inhibiting the assembly of microtubules wikipedia.orgcreative-biolabs.comnih.gov. This interaction disrupts microtubule dynamics, leading to mitotic arrest in affected cells creative-biolabs.comresearchgate.net. By binding to the tips of microtubules, DM1 suppresses their growth and shortening, ultimately leading to cell cycle arrest and apoptosis nih.govresearchgate.netdrugbank.com. The high potency of maytansinoids in inhibiting cancer cell proliferation at very low concentrations makes them suitable candidates for targeted delivery via ADCs creative-biolabs.comnih.gov.

The N-Maleimidomethyl Cyclohexane-1-Carboxylate (MCC) Linker Component

The MCC linker component plays a crucial role in connecting the DM1 payload to the antibody and influencing the stability and release of the drug.

The MCC linker is typically introduced using its activated form, N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC) tandfonline.commdpi.comnih.gov. SMCC is a heterobifunctional crosslinker . Its structure contains two reactive groups: a succinimidyl ester and a maleimide (B117702) group . The succinimidyl ester is designed to react with primary amines, commonly found on lysine (B10760008) residues of antibodies mdpi.comnih.govacs.org. The maleimide group is specifically reactive towards sulfhydryl groups, such as the thiol present on DM1 mdpi.comnih.gov. This bifunctional nature allows SMCC to bridge the antibody and the DM1 molecule. Upon reaction with an antibody and DM1, the resulting linker structure is the maleimidomethyl cyclohexane-1-carboxylate (MCC) moiety, forming a stable connection mdpi.com.

The linkage formed between the thiol group of DM1 and the maleimide group of the MCC linker is a stable thioether bond mdpi.comnih.gov. This bond is characterized by its resistance to cleavage in the extracellular environment, contributing to the stability of the ADC in circulation mdpi.comacs.orgbiochempeg.com. Unlike cleavable linkers which incorporate motifs susceptible to enzymatic degradation or changes in pH within the cellular environment, non-cleavable linkers like MCC rely on the complete proteolytic degradation of the antibody within lysosomes following internalization into the target cell mdpi.comacs.orgresearchgate.netbiochempeg.com. This degradation releases the DM1 payload still attached to the MCC linker and potentially one or more amino acid residues from the antibody, such as Lys-MCC-DM1 researchgate.netdrugbank.com. The resulting catabolite, like Lys-MCC-DM1, is the active species that exerts cytotoxic effects by binding to tubulin researchgate.net.

Conjugation Methodologies and Analysis of Conjugate Heterogeneity

The process of conjugating DM1-Mcc to an antibody typically involves chemical reactions that can lead to variations in the final ADC product.

Conjugation is commonly achieved through the reaction of the antibody's lysine residues with the succinimidyl ester of SMCC, followed by the reaction of the introduced maleimide group with the thiol of DM1 nih.govnih.govacs.orgacs.org. This is often described as a two-step method nih.govacs.orgacs.org.

A typical conjugation process using SMCC involves first reacting the antibody with SMCC to form an antibody-MCC intermediate (e.g., Ab-MCC) acs.orgacs.org. Unreacted SMCC is then removed, and DM1 is added to react with the maleimide groups on the Ab-MCC intermediate, forming the stable thioether linkage and yielding the antibody-MCC-DM1 conjugate nih.govacs.orgacs.org.

Since antibodies contain multiple lysine residues that can potentially react with the linker, conjugation via lysine residues results in a heterogeneous mixture of ADC molecules tandfonline.comacs.orgresearchgate.net. This heterogeneity manifests in variations in the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated per antibody molecule, and the specific sites on the antibody where the conjugation occurs tandfonline.comresearchgate.net.

Properties

Molecular Formula |

C47H63ClN4O14S |

|---|---|

Molecular Weight |

975.5 g/mol |

IUPAC Name |

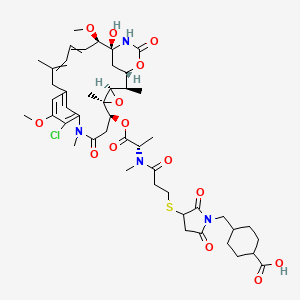

4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C47H63ClN4O14S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)49-47)26(2)41-46(4,66-41)36(22-38(54)51(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)50(5)37(53)16-17-67-34-21-39(55)52(42(34)56)24-28-12-14-30(15-13-28)43(57)58/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H,49,60)(H,57,58)/t26-,27+,28?,30?,33+,34?,35-,36+,41-,46+,47+/m1/s1 |

InChI Key |

RUQUNWQAIDSPKO-QKJXIHRLSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)O)C)C)OC)(NC(=O)O2)O |

Origin of Product |

United States |

Molecular Architecture and Conjugation Chemistry of Dm1 Mcc

Conjugation Methodologies and Analysis of Conjugate Heterogeneity

Lysine-Based Conjugation Strategies and Reaction Pathways

Lysine-based conjugation is a common strategy for attaching payloads like DM1-Mcc to antibodies nih.govacs.orgmdpi.comtandfonline.com. Antibodies typically contain numerous lysine (B10760008) residues (e.g., trastuzumab has 92 potential amine conjugation sites) mdpi.com. The primary amine groups of these lysine residues are available for reaction with activated esters, such as the NHS ester of the MCC linker acs.orgrsc.org.

The conjugation process typically involves reacting the antibody with the SMCC linker (succinimidyl-trans-4-(maleimidylmethyl)cyclohexane-1-carboxylate), which modifies the lysine residues with the maleimide-containing linker tandfonline.comacs.org. Subsequently, the thiol-containing DM1 reacts with the maleimide (B117702) group via a Michael addition reaction, forming a stable thioether bond and yielding the antibody-MCC-DM1 conjugate acs.org. This process can be carried out in aqueous buffered solutions, often with an organic co-solvent to improve solubility rsc.org.

While conventional lysine conjugation is relatively straightforward, it is also non-specific, meaning the linker-payload can attach to many different lysine residues across the antibody molecule nih.govacs.orgmdpi.comnih.gov. This leads to a heterogeneous mixture of ADCs with varying numbers of drug molecules per antibody and different conjugation sites nih.govacs.orgnih.govnih.gov.

Impact of Conjugation on Antibody Structure and Stability

The conjugation of this compound to an antibody can influence its structural and physicochemical stability acs.orgresearchgate.net. Modification of lysine residues neutralizes the positive charge and adds a hydrophobic moiety (DM1) to the antibody surface acs.org. This can potentially affect the antibody's conformation and increase its propensity for aggregation acs.orgresearchgate.net.

Studies have shown that conjugation with DM1 can destabilize specific domains of the antibody, such as the CH2 domain, as observed through techniques like differential scanning calorimetry (DSC) acs.orgnih.govacs.orgmdpi.com. This destabilization may be linked to the conjugation of DM1 to lysine residues located within or near these domains nih.govacs.org. Aggregation can also occur, particularly during the intermediate stage where the antibody is modified with the MCC linker (antibody-MCC) before the addition of DM1 acs.orgresearchgate.net. This covalent aggregation in the antibody-MCC intermediate can be inhibited by the addition of nucleophilic amino acids, suggesting involvement of the maleimide moiety in intermolecular cross-linking acs.orgresearchgate.net. However, the conjugation of DM1 to the antibody-MCC intermediate generally increases the stability of the molecule to aggregation compared to the intermediate itself acs.orgresearchgate.net.

Despite these potential impacts, studies have also indicated that lysine-based conjugation of DM1 may not significantly affect the antibody's secondary and tertiary structure or its binding affinity to the target antigen tandfonline.commdpi.com.

Characterization of Drug-to-Antibody Ratio (DAR) and its Distribution

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for ADCs, representing the average number of drug molecules conjugated to each antibody molecule nih.govlcms.czlcms.cz. For lysine-conjugated ADCs like those involving this compound, the conjugation process typically results in a heterogeneous population with a range of DAR values, commonly distributed from 0 to 8 nih.govacs.orglcms.czlcms.cz. The average DAR and the distribution of drug loads are important because they can impact the ADC's efficacy, pharmacokinetics, and safety nih.govlcms.czlcms.cz.

Various analytical techniques are employed to determine the DAR and characterize the drug load distribution. UV/Vis spectroscopy is a simple method that can be used when the drug and antibody have distinct absorbance maxima nih.govnih.gov. For instance, DM1 has an absorbance maximum at 252 nm, different from the antibody's absorbance at 280 nm nih.gov.

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), is a powerful tool for characterizing the DAR and drug load distribution nih.govacs.orglcms.czlcms.czresearchgate.net. Intact mass analysis of the ADC can reveal the distribution of species with different numbers of conjugated drug molecules lcms.czlcms.cz. Deconvolution of mass spectra allows for the identification and quantification of individual DAR species lcms.czlcms.cz. Capillary isoelectric focusing (cIEF) is another technique used to characterize the charge heterogeneity resulting from varying numbers of conjugated, positively charged lysine residues nih.govacs.org.

The DAR of this compound conjugates can vary depending on the conjugation conditions. For example, studies on trastuzumab emtansine (T-DM1), a well-known ADC utilizing this compound, have reported average DAR values around 3.5 acs.orglcms.czlcms.cz. The distribution typically shows species with 0 to 8 DM1 molecules conjugated per antibody nih.govacs.orglcms.cz.

Investigating Conjugation Site Heterogeneity and its Academic Implications

Due to the non-specific nature of lysine conjugation, this compound can attach to numerous solvent-exposed lysine residues on the antibody nih.govacs.orgmdpi.comnih.gov. This results in conjugation site heterogeneity, where the drug payload is distributed across various positions on the antibody molecule nih.govacs.orgnih.govnih.gov. For an antibody like trastuzumab with 92 potential lysine sites, a large number of unique conjugated species can theoretically exist mdpi.com. Studies have identified a significant number of these conjugation sites, for example, 76 sites were identified in one study nih.govacs.org, and 38 sites in another using a T-DM1 biosimilar nih.gov.

Investigating conjugation site heterogeneity is academically significant because the location of the conjugated drug can influence the ADC's properties, including its stability, pharmacokinetics, and potentially its efficacy and toxicity nih.govnih.govresearchgate.net. Different conjugation sites may have varying microenvironments that affect the stability of the linker or the accessibility of the drug payload upon internalization nih.govresearchgate.net.

Techniques like peptide mapping coupled with liquid chromatography-mass spectrometry (LC-MS) are crucial for identifying specific lysine residues that have been conjugated mdpi.comnih.govresearchgate.net. By analyzing the mass of peptide fragments, researchers can pinpoint the sites of drug attachment mdpi.comnih.gov. Advanced MS techniques, such as higher-energy collisional dissociation (HCD) and electron-transfer/higher-energy collisional dissociation (EThcD), can provide detailed information about the conjugated peptides and help identify specific conjugation sites nih.govacs.orgresearchgate.net. Quantitative methods, such as normalized area quantitation using LC-MS, can be used to estimate the relative occupancy of different conjugation sites nih.govnih.gov.

Research has shown that even within a heterogeneous population, there might be preferential conjugation to certain lysine residues, potentially influenced by their solvent accessibility and local environment nih.govresearchgate.net. Understanding this heterogeneity is important for process control during manufacturing and for assessing the consistency and potential impact of lot-to-lot variations in ADC preparations nih.govacs.org.

Advanced Synthesis and Characterization Techniques for this compound Conjugates

The synthesis of this compound conjugates involves the chemical coupling of the DM1 payload to the MCC linker, followed by the conjugation of the resulting drug-linker to the antibody acs.orgplos.org. While the basic reaction pathways are established, advanced synthetic strategies aim to improve the homogeneity and yield of the conjugation process tandfonline.comrsc.org.

Characterization of this compound conjugates requires a suite of advanced analytical techniques to fully assess their complex structure and potential heterogeneity nih.govnih.gov. These techniques provide detailed information beyond just the average DAR.

Techniques for Characterization:

Mass Spectrometry (MS): As mentioned earlier, ESI-MS and MALDI-MS are essential for determining the intact mass of the ADC, characterizing the DAR distribution, and identifying unconjugated antibody nih.govacs.orglcms.czlcms.cznih.govresearchgate.net. High-resolution MS can provide accurate mass measurements for identifying different DAR species and potential modifications lcms.cz. Peptide mapping combined with LC-MS is used for detailed conjugation site analysis mdpi.comnih.govresearchgate.net.

Liquid Chromatography (LC): Various LC methods, including size exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC), are used to assess the purity, aggregation levels, and separation of different conjugated species researchgate.netnih.gov. SEC can detect aggregates and fragments, while RP-HPLC can separate species based on hydrophobicity, which is influenced by drug loading researchgate.netnih.gov.

Capillary Electrophoresis (CE): Techniques like capillary isoelectric focusing (cIEF) and capillary electrophoresis-sodium dodecyl sulfate (B86663) (CE-SDS) are used to analyze the charge heterogeneity and size variants of the ADC, respectively nih.govacs.orgresearchgate.netresearchgate.net. cIEF can resolve species with different DARs due to the neutralization of lysine charges upon conjugation nih.govacs.org.

Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of the antibody and how it is affected by conjugation, providing information on the melting temperatures of different antibody domains nih.govacs.orgmdpi.comresearchgate.net.

Dynamic Light Scattering (DLS): DLS can be used to measure the size and size distribution of ADC particles, helping to detect the presence of aggregates mdpi.com.

UV/Vis Spectroscopy: Used for initial DAR estimation and quantification of the antibody and drug components based on their distinct absorbance properties nih.govnih.gov.

These techniques, often used in combination, provide a comprehensive profile of the this compound conjugate, allowing for the assessment of critical quality attributes such as DAR, drug distribution, conjugation site occupancy, and structural integrity nih.govnih.gov. The data obtained from these characterization methods are crucial for process development, quality control, and ensuring the consistency and comparability of ADC batches nih.govacs.org.

Data Table Example (Illustrative Data based on search results):

| Analytical Technique | Characteristic Measured | Relevance to this compound Conjugates | Source Example |

| ESI-MS | Intact Mass, DAR Distribution | Identifies species with varying drug loads (e.g., DAR 0-8) and their relative abundance. nih.govacs.orglcms.cz | nih.govacs.orglcms.cz |

| Peptide Mapping/LC-MS | Conjugation Sites | Pinpoints specific lysine residues modified by this compound. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| cIEF | Charge Heterogeneity | Separates species with different DARs based on charge differences. nih.govacs.org | nih.govacs.org |

| DSC | Thermal Stability (Melting Temperature) | Assesses the impact of conjugation on antibody domain stability. nih.govacs.orgmdpi.comresearchgate.net | nih.govacs.orgmdpi.comresearchgate.net |

| SEC | Aggregation and Fragmentation | Detects high-molecular-weight aggregates and lower-molecular-weight fragments. researchgate.netnih.gov | researchgate.netnih.gov |

| UV/Vis Spectroscopy | Average DAR, Antibody/Drug Concentration | Provides a rapid estimate of average drug loading. nih.govnih.gov | nih.govnih.gov |

This table illustrates the types of data generated during the characterization of this compound conjugates, highlighting the importance of a multi-analytical approach to understand their complex nature.

Mechanistic Elucidation of Dm1 Mcc Action

Cellular Recognition and Internalization Pathways

The initial step in the mechanism of action of ADCs utilizing the DM1-Mcc conjugate involves the specific recognition and binding of the antibody component to its target antigen on the surface of cancer cells nih.govguidetopharmacology.orgcreative-biolabs.comcreative-biolabs.com. This interaction is crucial for selectively delivering the cytotoxic payload to malignant cells nih.govwikipedia.org.

Receptor-Mediated Endocytosis of ADC-Antigen Complexes

Following the binding of the ADC to the cell surface antigen, the resulting ADC-antigen complex is internalized into the cell primarily through receptor-mediated endocytosis drugbank.comnih.govguidetopharmacology.orgwikipedia.orgnih.gov. This process involves the formation of endocytic vesicles that bud off from the plasma membrane, engulfing the ADC-antigen complex nih.govnih.gov.

Dynamics of ADC Binding and Intracellular Uptake

The dynamics of ADC binding and subsequent intracellular uptake are influenced by factors such as the expression level of the target antigen on the cell surface and the binding affinity of the antibody d-nb.inforesearchgate.net. Once internalized, the endocytic vesicles containing the ADC-antigen complex mature and traffic through the endosomal pathway, eventually fusing with lysosomes nih.govd-nb.infod-nb.info. Studies have investigated the internalization of ADCs like T-DM1, showing their presence in clathrin-coated pits and trafficking to endosomes d-nb.info.

Intracellular Processing and Bioactive Metabolite Generation

Upon delivery to the lysosomes, the ADC undergoes intracellular processing, which is essential for the release of the cytotoxic payload in a form that can exert its effect nih.govaacrjournals.orgcreativebiolabs.net.

Lysosomal Degradation and Proteolytic Cleavage of the Antibody Moiety

In the acidic environment of the lysosome, the antibody component of the ADC is subjected to proteolytic degradation by lysosomal enzymes nih.govd-nb.infoaacrjournals.orgcreativebiolabs.netcreativebiolabs.net. This degradation process fragments the antibody, leading to the release of DM1-containing catabolites nih.govroche.comaacrjournals.org. The non-cleavable nature of the MCC linker means that the release of the cytotoxic drug is dependent on this lysosomal degradation of the antibody creativebiolabs.nettandfonline.com.

Identification and Analysis of Active Catabolites (Lys-MCC-DM1, MCC-DM1, DM1)

The primary active catabolite released from ADCs using the MCC-DM1 conjugate is Lys-MCC-DM1 nih.govnih.govd-nb.infoaacrjournals.orgmedchemexpress.com. This metabolite is generated through the lysosomal degradation of the antibody, with the MCC-DM1 conjugate remaining attached to a lysine (B10760008) residue from the antibody roche.comaacrjournals.org. Other potential catabolites, such as MCC-DM1 and free DM1, have also been identified, typically at lower concentrations drugbank.comtandfonline.comnih.gov. Lys-MCC-DM1 is considered the main active form responsible for the cytotoxic effects within the cell d-nb.infoaacrjournals.orgmedchemexpress.com. Analysis of these catabolites can be performed using techniques like LC-MS/MS tandfonline.comresearchgate.net.

Data on the concentrations of these catabolites following ADC treatment in cell cultures have been reported. For example, in studies with anti-CD30-MCC-DM1, intracellular and extracellular concentrations of Lys-MCC-DM1 were detected over time in CD30-positive cells researchgate.nettandfonline.com.

| Catabolite | Description |

| Lys-MCC-DM1 | Primary active metabolite, MCC-DM1 linked to Lysine |

| MCC-DM1 | Linker-drug conjugate |

| DM1 | Free cytotoxic payload |

Cytosolic Transport Mechanisms of Released DM1 Catabolites

Following their generation within the lysosome, the active DM1 catabolites, primarily Lys-MCC-DM1, must be transported into the cytosol to reach their molecular target, tubulin aacrjournals.orgoup.com. Lys-MCC-DM1 does not readily cross the plasma membrane, which is thought to limit bystander effects on neighboring cells nih.govd-nb.info. Research has identified the lysosomal transporter SLC46A3 as being involved in the transport of Lys-MCC-DM1 from the lysosome into the cytoplasm nih.govoup.com. SLC46A3 functions as a proton-coupled transporter and has been shown to transport Lys-SMCC-DM1 (Lys-MCC-DM1) oup.com. Inhibition of SLC46A3 has been shown to attenuate the cytotoxic effects of ADCs utilizing this conjugate, suggesting its critical role in the mechanism of action oup.com.

Molecular Mechanism of Action of DM1

Upon internalization of the ADC by the target cell and subsequent lysosomal degradation of the antibody, DM1-containing catabolites, primarily lysine-MCC-DM1, are released into the cytoplasm drugbank.comkadcyla-hcp.comresearchgate.netonclive.comscispace.com. These catabolites, including S-methyl DM1, exert the cytotoxic effects nih.govmedchemexpress.com.

Direct Binding to Tubulin and Inhibition of Microtubule Polymerization

DM1 is a potent inhibitor of microtubule assembly acs.orgnih.govresearchgate.netcreative-biolabs.comncats.io. It binds to tubulin, the protein subunit of microtubules, at or near the binding site of vinca (B1221190) alkaloids nih.govcreative-biolabs.comncats.io. This binding inhibits the polymerization of tubulin into microtubules and disrupts the dynamic instability of existing microtubules nih.govcreative-biolabs.commedchemexpress.comnih.govaacrjournals.org.

Studies using purified bovine brain microtubules in vitro have shown that DM1 derivatives like S-methyl DM1 strongly suppress dynamic instability at low concentrations (e.g., 100 nM) nih.govmedchemexpress.comnih.govaacrjournals.org. This suppression affects parameters such as growth rate, shortening rate, catastrophe frequency, and rescue frequency nih.govaacrjournals.org. S-methyl DM1 has been reported to bind to soluble tubulin with a Kd of approximately 0.93 μM and inhibit microtubule polymerization with an IC50 of around 4 μM medchemexpress.comncats.ionih.govaacrjournals.org. It binds to high-affinity sites on microtubules, potentially at the tips, suppressing both growth and shortening nih.govnih.gov.

The binding of DM1 to tubulin disrupts the formation of the mitotic spindle, which is essential for accurate chromosome segregation during cell division scispace.com.

Cellular Response: G2-M Phase Cell Cycle Arrest

The disruption of microtubule dynamics by DM1 leads to cell cycle arrest researchgate.netncats.io. Specifically, DM1 causes cells to arrest predominantly in the G2-M phase of the cell cycle drugbank.comscispace.comaacrjournals.orgnih.govoatext.comrsc.orgoatext.comresearchgate.netaacrjournals.org. This arrest is a consequence of the inability to form a functional mitotic spindle, which activates the spindle assembly checkpoint, preventing progression through mitosis scispace.comaacrjournals.org.

Studies have shown a significant increase in the percentage of cells in the G2-M phase following treatment with ADCs containing DM1 nih.govaacrjournals.org. For example, in HER2-expressing cell lines, T-DM1 treatment induced a substantial shift of cells into the G2/M phase nih.gov.

Subsequent Induction of Mitotic Catastrophe and Apoptosis

The prolonged cell cycle arrest in the G2-M phase induced by DM1 can ultimately lead to cell death researchgate.netncats.io. This cell death can occur through several mechanisms, including mitotic catastrophe, necrosis, or apoptosis scispace.comaacrjournals.org.

Mitotic catastrophe is a form of cell death that occurs during or after aberrant mitosis aacrjournals.orgwikipedia.org. It is characterized by features such as aberrant mitotic figures and the formation of giant multinucleated cells nih.govnih.gov. DM1, like other antimitotic drugs, can induce mitotic catastrophe when cells fail to complete mitosis successfully due to microtubule disruption scispace.comaacrjournals.orgnih.govnih.gov.

Following mitotic catastrophe or prolonged mitotic arrest, cells are often fated for apoptosis scispace.comaacrjournals.orgwikipedia.org. ADCs utilizing DM1 have been shown to induce apoptosis in target cancer cells drugbank.comresearchgate.netaacrjournals.orgrsc.orgresearchgate.netnih.govnih.govfda.gov. This apoptotic cell death is a key mechanism by which DM1 exerts its cytotoxic effect after disrupting microtubule function drugbank.comresearchgate.netresearchgate.net.

Data from studies investigating ADCs like T-DM1 demonstrate the induction of apoptosis in sensitive cell lines following treatment aacrjournals.orgaacrjournals.orgfda.gov.

Complementary Antibody-Dependent Biological Activities

In the context of ADCs utilizing this compound, the antibody component contributes additional biological activities that complement the cytotoxic effects of the released DM1 payload. For ADCs like T-DM1, which use trastuzumab as the antibody, these activities are related to the known mechanisms of action of trastuzumab.

These complementary activities include the inhibition of HER2-mediated signaling pathways and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC) drugbank.comkadcyla-hcp.comresearchgate.netonclive.compatsnap.comacs.orgscispace.comoatext.comresearchgate.netnih.govfda.govd-nb.inforesearchgate.netfrontiersin.org.

Furthermore, the antibody can mediate ADCC drugbank.comkadcyla-hcp.comresearchgate.netpatsnap.comacs.orgoatext.comresearchgate.netnih.govfda.govd-nb.inforesearchgate.netfrontiersin.org. This immune mechanism involves the binding of the antibody's Fc region to Fc receptors on immune effector cells, such as natural killer (NK) cells acs.orgfda.govresearchgate.netfrontiersin.org. This interaction triggers the release of cytotoxic factors by the immune cells, leading to the lysis of the antibody-bound target cancer cells researchgate.netfrontiersin.org. Studies have shown that ADCs like T-DM1 can retain the ability to mediate ADCC similar to the unconjugated antibody acs.orgnih.govfda.gov.

Preclinical Research and Efficacy Studies of Dm1 Mcc Conjugates

In Vitro Studies on Cancer Cell Lines

In vitro studies are fundamental for elucidating the direct impact of DM1-Mcc conjugates on cancer cells, including their potency, effects on the cell cycle, and the mechanisms of binding and internalization.

Evaluation of Cytotoxic and Antiproliferative Potency

Antibody conjugates incorporating the MCC-DM1 linker-payload have demonstrated potent cytotoxic and antiproliferative effects in a range of cancer cell lines, particularly those that express the target antigen. For example, trastuzumab-MCC-DM1 exhibited potent antiproliferative activity in HER2-overexpressing breast cancer cell lines, including those that had developed resistance to unconjugated trastuzumab, while showing minimal impact on normal human cells. aacrjournals.orgresearchgate.netresearchgate.net Studies comparing trastuzumab-MCC-DM1 with unconjugated trastuzumab indicated that conjugation significantly enhanced the antiproliferative effects in vitro. sums.ac.ir Similarly, anti-CD30-MCC-DM1 displayed potent cytotoxicity against CD30-expressing lymphoma cell lines. nih.govtandfonline.com

The potency is frequently quantified by the half-maximal inhibitory concentration (IC50). For instance, anti-CD30-MCC-DM1 showed an IC50 value of 0.06 nmol/L against Karpas 299 cells. tandfonline.com In studies involving HER2-amplified cell lines such as BT-474 and SK-BR-3, trastuzumab-maytansinoid conjugates, including those with a thioether linker (like MCC), exhibited high cytotoxicity with IC50 values in the nanomolar range. acs.org

Microscopic Analysis of Cell Cycle Perturbations and Spindle Abnormalities

The cytotoxic payload DM1 is a potent inhibitor of microtubule assembly. invivochem.comnih.gov Once released inside the cell, DM1 disrupts microtubule polymerization, leading to cell cycle arrest, predominantly in the G2/M phase. d-nb.infonih.govaacrjournals.org This interference with microtubule dynamics prevents the formation of a functional mitotic spindle, which is crucial for accurate chromosome segregation during mitosis. d-nb.infonih.govresearchgate.net

Microscopic examination of cells treated with DM1 or its derivatives, such as S-methyl DM1 (a stable form of DM1), has revealed significant abnormalities in mitotic spindles, including the formation of aberrant bipolar spindles. nih.govaacrjournals.org This disruption ultimately culminates in mitotic catastrophe and cell death. d-nb.infonih.gov Studies with anti-CD30-MCC-DM1 showed a notable increase in the proportion of cells in the G2/M phase and a corresponding decrease in the G0/G1 phase after exposure, consistent with DM1-induced G2/M arrest. tandfonline.com

Assessment of Target-Specific Binding and Internalization Efficiency

For ADCs employing the this compound system, target-specific binding and subsequent internalization are critical for their mechanism of action. nih.govresearchgate.net The antibody component is responsible for recognizing and binding to a specific antigen present on the surface of target cells. researchgate.net Following binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis. nih.govd-nb.info

Studies have indicated that the conjugation of DM1 via the MCC linker generally does not impair the antibody's capacity to bind to its target antigen. For example, trastuzumab-MCC-DM1 was able to bind to the HER2 antigen on SK-BR-3 cells as effectively as unconjugated trastuzumab. sums.ac.ir Similarly, anti-CD30-MCC-DM1 effectively competed with unconjugated anti-CD30 antibody for binding to CD30-positive cells. tandfonline.com

Following binding, the ADC-antigen complex undergoes internalization. This process facilitates the delivery of the cytotoxic payload into the intracellular compartment, where it can be released through lysosomal degradation. nih.govd-nb.info Internalization of ADCs utilizing the MCC-DM1 system has been observed in target-positive cell lines within a few hours of exposure. aacrjournals.orgtandfonline.com The level of target antigen expression can influence the extent of ADC internalization. tandfonline.com

Comparative Efficacy Analysis with Unconjugated Antibodies and Alternative Cytotoxic Agents

Comparative studies have consistently demonstrated that antibody conjugates utilizing the MCC-DM1 linker-payload are significantly more potent than their unconjugated antibody counterparts in inhibiting the proliferation of target-expressing cancer cells. sums.ac.irresearchgate.netacs.org This enhanced potency is a result of the targeted delivery of the highly cytotoxic DM1 payload directly to the cancer cells.

When compared to free DM1, this compound conjugates generally exhibit reduced toxicity to non-target cells while maintaining potent activity against target-positive cells, highlighting the advantage of targeted delivery. aacrjournals.orgresearchgate.net The intrinsic potency of DM1 is considerably higher than some conventional chemotherapeutic agents, such as paclitaxel (B517696) and doxorubicin, in certain cell lines. nih.gov

Comparisons with other ADCs employing different linker-payload systems or targeting the same antigen have also been conducted. For instance, anti-CD30-MCC-DM1 showed comparable cytotoxicity to brentuximab vedotin (an anti-CD30 ADC with a cleavable linker and MMAE payload) in some CD30-positive cell lines, while exhibiting activity in a cell line that was resistant to brentuximab vedotin. tandfonline.com The non-cleavable nature of the MCC linker in this compound conjugates is believed to limit bystander effects compared to ADCs with cleavable linkers, as the released metabolite (Lys-MCC-DM1) is less membrane permeable than some other payloads. nih.govtandfonline.comaacrjournals.org

Here is a summary of comparative in vitro efficacy data from selected studies:

| Conjugate / Agent | Target Antigen | Cell Line | HER2 Status | IC50 (nM) | Comparison Notes | Source |

| Trastuzumab-MCC-DM1 | HER2 | SK-BR-3 | 3+ | 0.047 - 0.12 | More potent than unconjugated trastuzumab | acs.org |

| Trastuzumab-MCC-DM1 | HER2 | BT-474 | 3+ | 0.085 - 0.148 | More potent than unconjugated trastuzumab | acs.org |

| Trastuzumab-MCC-DM1 | HER2 | HCC1954 | 3+ | Potent | Active in trastuzumab-resistant lines | researchgate.net |

| Trastuzumab-MCC-DM1 | HER2 | KPL-4 | 3+ | Potent | Active in trastuzumab-resistant lines | researchgate.net |

| Trastuzumab-MCC-DM1 | HER2 | BT-474 EEI | 3+ | Potent | Active in trastuzumab-resistant lines | researchgate.net |

| Anti-CD30-MCC-DM1 | CD30 | Karpas 299 | Positive | 0.06 | Comparable to brentuximab vedotin (0.04 nM) | tandfonline.com |

| Anti-CD30-MCC-DM1 | CD30 | L428 | Positive | Sensitive | Active where brentuximab vedotin was less sensitive | tandfonline.com |

| Unconjugated Trastuzumab | HER2 | SK-BR-3, BT-474 | 3+ | > 100 | Significantly less potent than conjugates | acs.org |

| Unconjugated Anti-CD30 | CD30 | Karpas 299 | Positive | No significant effect | Significantly less potent than conjugates | tandfonline.com |

| Free DM1 | N/A | SK-BR-3 | 3+ | Potent | Potency comparable to conjugated DM1 in some contexts |

Note: IC50 values can vary depending on the specific assay and experimental conditions.

In Vivo Non-Human Animal Model Studies

In vivo studies conducted in non-human animal models, particularly xenograft models, are critical for evaluating the efficacy of this compound conjugates within a more complex biological environment.

Orthotopic and Subcutaneous Xenograft Models in Immunodeficient Rodents

Subcutaneous and orthotopic xenograft models utilizing immunodeficient rodents, such as nude mice and SCID beige mice, are commonly employed to assess the antitumor activity of ADCs like those incorporating the MCC-DM1 linker-payload. aacrjournals.orgnih.govtandfonline.comresearchgate.netnih.gov In these models, human cancer cells are implanted into the mice, and the resulting tumors are treated with the ADC.

Studies using these models have demonstrated that this compound conjugates can induce significant tumor growth delay and, in some cases, tumor regression in a dose-dependent manner. aacrjournals.orgnih.govtandfonline.comresearchgate.net For example, trastuzumab-MCC-DM1 showed potent activity in mouse xenograft models of HER2-overexpressing breast cancer, including models that were resistant to unconjugated trastuzumab. aacrjournals.orgresearchgate.net Treatment with trastuzumab-MCC-DM1 resulted in dose-dependent inhibition of tumor growth and tumor regression in BT-474 EEI xenografts. aacrjournals.org

Anti-CD30-MCC-DM1 was evaluated in subcutaneous xenograft models of CD30-positive lymphomas using cell lines such as Karpas 299, HH, and L428 implanted in CB17/SCID beige mice or NPG immunodeficient mice. nih.govtandfonline.comresearchgate.net Treatment with anti-CD30-MCC-DM1 resulted in significant tumor growth delay and tumor regression in these models, with activity that was stronger than that observed with the unconjugated anti-CD30 antibody control. nih.govtandfonline.com

Comparative studies in xenograft models have also suggested that ADCs with the non-reducible MCC linker, such as trastuzumab-MCC-DM1, can exhibit superior activity compared to conjugates with reducible disulfide linkers. aacrjournals.orgresearchgate.net The stability of the MCC linker is thought to contribute to improved pharmacokinetics and efficacy in vivo. aacrjournals.orgresearchgate.net

Here is a summary of in vivo efficacy findings in xenograft models:

| Conjugate / Agent | Target Antigen | Xenograft Model (Cell Line) | Rodent Model | Observed Effect | Comparison Notes | Source |

| Trastuzumab-MCC-DM1 | HER2 | MMTV-HER2 Fo5 mammary tumor | Mouse | Antitumor activity, partial inhibition of growth | Active in trastuzumab-insensitive model | aacrjournals.orgresearchgate.net |

| Trastuzumab-MCC-DM1 | HER2 | KPL-4 breast tumor | SCID beige mice | Inhibits growth, causes tumor regression | Compared to trastuzumab | aacrjournals.orgresearchgate.net |

| Trastuzumab-MCC-DM1 | HER2 | BT-474 EEI breast tumor | Mouse | Dose-dependent inhibition and regression | Active in trastuzumab-resistant model | aacrjournals.org |

| Anti-CD30-MCC-DM1 | CD30 | Karpas 299 lymphoma | CB17/SCID beige mice | Significant tumor growth delay, tumor regression | Stronger activity than anti-CD30 antibody | nih.govtandfonline.comresearchgate.net |

| Anti-CD30-MCC-DM1 | CD30 | HH lymphoma | CB17/SCID beige mice | Significant tumor growth delay, tumor regression | Slightly higher activity than brentuximab vedotin at same dose | nih.govtandfonline.comresearchgate.net |

| Anti-CD30-MCC-DM1 | CD30 | L428 lymphoma | NPG immunodeficient mice | Significant tumor growth delay, tumor regression | Active in a line less sensitive to brentuximab vedotin | nih.govtandfonline.comresearchgate.net |

| Unconjugated Trastuzumab | HER2 | KPL-4 breast tumor | SCID beige mice | Less effective than conjugate | Compared to trastuzumab-MCC-DM1 | aacrjournals.orgresearchgate.net |

| Unconjugated Anti-CD30 | CD30 | Karpas 299 lymphoma | CB17/SCID beige mice | Less effective than conjugate | Compared to Anti-CD30-MCC-DM1 | nih.govtandfonline.com |

Quantitative Assessment of Tumor Growth Inhibition and Regression in Preclinical Models

Preclinical studies in animal models have demonstrated the significant antitumor activity of ADCs incorporating the this compound linker-payload. For instance, an anti-CD30-MCC-DM1 conjugate showed sustained tumor regression in xenograft mouse models of CD30-positive lymphomas, including Karpas 299, HH, and L428 cell lines. Treatment with single or multiple doses resulted in significant tumor growth delay in a dose-dependent manner. tandfonline.comresearchgate.net In these models, the antitumor activity was observed to be stronger than that of the unconjugated anti-CD30 antibody control at the same dose level. tandfonline.comresearchgate.net Durable complete tumor regressions were achieved in the HH model at a dose of 6 mg/kg. tandfonline.com

Another example is trastuzumab-MCC-DM1 (T-DM1), which has been evaluated in mouse models of HER2-positive breast cancer. In studies using KPL-4 human breast tumor cells implanted in mice, a single intravenous injection of 15 mg/kg trastuzumab-MCC-DM1 significantly inhibited tumor growth. aacrjournals.org Dose-dependent inhibition and regression were also observed in trastuzumab-insensitive models like MMTV-HER2 Fo5 and BT-474 EEI tumor-derived lines, with doses of 10 mg/kg and 15 mg/kg resulting in tumor regression. aacrjournals.org A pro-antibody-drug conjugate, PanP-DM1, which uses a non-reducible thioether linker (SMCC) to conjugate DM1 to lysine (B10760008) residues, also demonstrated superior efficacy in eradicating EGFR-overexpressing tumors in vivo compared to the unconjugated antibody, leading to rapid and nearly complete tumor regression in A431 xenograft models and complete tumor regression in H292 xenograft models at 20 mg/kg. nih.gov

These studies indicate that ADCs utilizing the this compound linker-payload can induce significant tumor growth inhibition and, in some cases, complete tumor regression in various preclinical xenograft models.

Pharmacokinetic Profiling of this compound and its Catabolites in Non-Human Species

Pharmacokinetic (PK) studies in non-human species, such as cynomolgus monkeys and rats, provide insights into the systemic exposure, distribution, and clearance of this compound conjugates and their related catabolites.

Studies with anti-CD30-MCC-DM1 in cynomolgus monkeys showed that the conjugated antibody had half-lives of approximately 5 days at doses of 4 mg/kg and 12 mg/kg. The clearance rate decreased with increasing dose, indicating a dose-exposure relationship. tandfonline.com

Trastuzumab emtansine (T-DM1), another ADC employing the MCC-DM1 structure, exhibited similar pharmacokinetic profiles across different nonclinical species (mice, rats, and monkeys) and humans. tga.gov.au The exposure to the conjugate increased with dose, and limited accumulation was observed with repeat dosing. tga.gov.au Free DM1 plasma levels were consistently low across studies in all species, including humans. tga.gov.au Maximum observed DM1 concentrations in plasma were significantly lower than those of the conjugated DM1. acs.orgtga.gov.au For instance, in rats and monkeys, maximum free DM1 concentrations at maximally tolerated doses were in the range of 40-70 ng/mL, while repeated dosing in monkeys and humans resulted in even lower average Cmax values for free DM1. tga.gov.au

The stable, non-cleavable nature of the MCC linker in conjugates like T-DM1 means that the primary circulating forms are the intact ADC and lysine-MCC-DM1, which is released after lysosomal degradation of the antibody within target cells. mdpi.comnih.gov Studies suggest that most MCC-DM1 or Lys-MCC-DM1 is either eliminated as an intact molecule or converted into metabolites other than free DM1. tga.gov.au The pharmacokinetic profile of the intact conjugate appears to be largely influenced by the antibody component. tga.gov.au

Investigation of Systemic Biological Effects on Non-Target Tissues in Animal Models

Preclinical studies in animal models also investigate the potential systemic biological effects of this compound conjugates on non-target tissues. The design of ADCs aims to minimize off-target toxicity by specifically delivering the cytotoxic payload to antigen-expressing cells. However, some effects on normal tissues can occur.

Studies with anti-CD79b-MCC-DM1 in cynomolgus monkeys showed a substantial decrease in circulating B-cells and alterations in lymphoid organs, such as reduced follicle size and germinal center formation. researchgate.netashpublications.org This effect is related to the target antigen CD79b, which is expressed on B-cells. researchgate.netashpublications.org

Investigations into the systemic biological effects of trastuzumab-MCC-DM1 (T-DM1) in rats and monkeys revealed some findings in non-target tissues. While antigen-independent uptake and catabolism were suggested to contribute to the distribution of T-DM1, antigen-dependent binding and uptake by normal tissue were not considered a major safety concern based on the incidence of cellular mitotic arrest in rat studies. acs.org However, dose-dependent axonal degeneration was observed in repeat-dose studies in cynomolgus monkeys, although this was not accompanied by clinical signs of neurologic deficit. acs.org These histopathological findings were not reversible within the recovery period. acs.org

Targeting Strategies and Translational Applications in Preclinical Oncology Research

HER2-Targeted DM1-Mcc Conjugates (e.g., Trastuzumab-MCC-DM1)

Trastuzumab-MCC-DM1, also known as ado-trastuzumab emtansine (T-DM1), is a prominent example of a HER2-targeted ADC utilizing the MCC-DM1 payload drugbank.comnih.govacs.org. Trastuzumab is a humanized monoclonal antibody that targets the HER2 receptor, which is overexpressed in several types of cancer, particularly a subset of breast cancers drugbank.comsums.ac.irnih.gov.

Efficacy Evaluation in HER2-Overexpressing Preclinical Cancer Models

Preclinical studies have demonstrated the efficacy of Trastuzumab-MCC-DM1 in HER2-overexpressing cancer models, including breast and gastric cancer nih.govsums.ac.irbohrium.com. Studies using HER2-positive cell lines such as SK-BR-3, BT-474-EEI, HCC1954, KPL-4, Calu-3, SK-OV-3, and MKN7 have shown that conjugating trastuzumab with DM1 significantly improves antiproliferative effects in vitro compared to unconjugated trastuzumab researchgate.netsums.ac.ir. Trastuzumab-MCC-DM1 has been found to induce apoptosis and mitotic disruption in HER2-overexpressing cell lines while having no effect on normal cell lines nih.govresearchgate.net.

In xenograft mouse models of HER2-positive breast cancer, Trastuzumab-MCC-DM1 inhibited tumor growth nih.gov. Studies in HER2-positive gastric cancer xenograft models, such as N-87 and OE-19, showed promising anti-tumor effects, including complete pathological response in some cases, even in tumors that had developed resistance to trastuzumab bohrium.com. The efficacy was observed regardless of the tumor burden at the start of therapy or prior trastuzumab treatment bohrium.com.

Preclinical data comparing different linker types showed that trastuzumab linked to DM1 through a nonreducible thioether linkage (MCC) displayed superior activity compared with trastuzumab linked to other maytansinoids through disulfide linkers in mouse breast cancer models researchgate.netbiomolther.org.

Table 1: In Vitro Antiproliferative Effects of Trastuzumab-MCC-DM1 on HER2-Positive Cell Lines

| Cell Line | Origin | HER2 Expression | Trastuzumab-MCC-DM1 IC₅₀ (µg/mL) | Trastuzumab IC₅₀ (µg/mL) | Citation |

| SK-Br-3 | Human Breast | 3+ | 0.011 | >10 | researchgate.netacs.org |

| BT-474-EEI | Human Breast | 3+ | 0.004 | - | researchgate.net |

| HCC1954 | Human Breast | 3+ | - | - | researchgate.net |

| KPL-4 | Human Breast | 3+ | - | - | researchgate.net |

| Calu-3 | Lung Carcinoma | 3+ | - | - | researchgate.net |

| SK-OV-3 | Ovarian | 2+ | - | - | researchgate.net |

| MKN7 | Gastric | 2+ | - | - | researchgate.net |

Note: "-" indicates data not available in the provided snippets for that specific comparison.

Strategies for Overcoming Intrinsic and Acquired Trastuzumab Resistance in Preclinical Settings

A significant challenge in HER2-targeted therapy is the development of resistance to trastuzumab sums.ac.irnih.govcancernetwork.com. Preclinical studies have investigated the efficacy of Trastuzumab-MCC-DM1 in models of trastuzumab resistance. Importantly, Trastuzumab-MCC-DM1 has shown effectiveness in in vitro and in vivo models of trastuzumab-resistant breast cancer, as well as in models exhibiting cross-resistance to both trastuzumab and lapatinib (B449) nih.gov.

Mechanisms of resistance to trastuzumab and lapatinib, such as activation of the PI3K/PTEN pathway via acquired mutations, did not render cells resistant to Trastuzumab-MCC-DM1 in preclinical testing; Trastuzumab-MCC-DM1 was found to be highly potent against such cell lines nih.gov. Studies have shown that Trastuzumab-MCC-DM1 can induce potent antiproliferative effects in trastuzumab-resistant tumor cells researchgate.net.

However, both primary and acquired resistance to Trastuzumab-MCC-DM1 have also been observed in in vitro models of HER2-positive breast and gastric cancer nih.gov. In some in vivo preclinical models, the efficacy of Trastuzumab-MCC-DM1 varied depending on the tumor mass in trastuzumab- and lapatinib-resistant human breast cancer xenograft models; while large xenografts were resistant, smaller ones showed partial sensitivity nih.gov. Identifying the molecular mechanisms underlying primary and acquired resistance to Trastuzumab-MCC-DM1 is an active area of research to develop new therapeutic strategies, potentially involving combinations with inhibitors targeting resistance pathways aacrjournals.org.

CD30-Targeted this compound Conjugates (e.g., Anti-CD30-MCC-DM1)

CD30 is a surface antigen expressed in several hematological malignancies, including Hodgkin lymphoma (HL) and anaplastic large cell lymphoma (ALCL) tandfonline.comnih.govnih.gov. Anti-CD30-MCC-DM1 is an antibody-drug conjugate designed to target CD30-positive cancers using the MCC-DM1 payload tandfonline.comnih.govpatsnap.com.

Preclinical Development and Efficacy in Hematological Malignancy Models

Preclinical studies have evaluated the in vitro and in vivo pharmacologic activities of anti-CD30-MCC-DM1 in models of CD30-positive hematological malignancies tandfonline.comnih.govnih.govpatsnap.com. Anti-CD30-MCC-DM1 has demonstrated effectiveness in in vitro cell death assays using CD30-positive lymphoma cell lines tandfonline.comnih.govnih.govpatsnap.com. The cytotoxicity and selectivity were evaluated in a panel of CD30-positive and CD30-negative cell lines. Antigen-positive cell lines showed high sensitivity to anti-CD30-MCC-DM1 cytotoxicity, with IC₅₀ values typically below 0.13 nmol/L, while antigen-negative lines were insensitive nih.gov.

In xenograft mouse models of CD30-positive lymphomas, including those derived from Karpas 299 (ALCL), HH (cutaneous T-cell lymphoma), and L428 (Hodgkin's disease) cell lines, treatment with anti-CD30-MCC-DM1 resulted in significant tumor growth delay in a dose-dependent manner tandfonline.comnih.govnih.govpatsnap.com. Anti-CD30-MCC-DM1 was found to induce sustained tumor regression in these models nih.gov.

Table 2: In Vitro Cytotoxicity of Anti-CD30-MCC-DM1 on CD30-Positive Lymphoma Cell Lines

| Cell Line | Origin | CD30 Expression (molecules/cell) | Anti-CD30-MCC-DM1 IC₅₀ (nmol/L) | Citation |

| Karpas 299 | Anaplastic Large Cell Lymphoma | High | 0.05 - 0.13 | nih.gov |

| HH | Cutaneous T-cell Lymphoma | High | 0.05 - 0.13 | nih.gov |

| L428 | Hodgkin's Disease | High | 0.05 - 0.13 | nih.gov |

Note: IC₅₀ values are presented as a range based on the search result.

Comparative Analysis with Other CD30-Targeted ADCs in Preclinical Studies

Preclinical studies have compared the activity of anti-CD30-MCC-DM1 with other CD30-targeted ADCs, notably brentuximab vedotin (Adcetris), which uses a cleavable linker and an MMAE payload tandfonline.comnih.govnih.gov. In xenograft mouse models, the anti-tumor activity of anti-CD30-MCC-DM1 was stronger than that of the anti-CD30 antibody control at the same dose level tandfonline.comnih.gov.

While both ADCs demonstrated efficacy, differences in their properties were observed. Unlike brentuximab vedotin, which uses a cleavable linker that can release MMAE and potentially cause a bystander effect on neighboring antigen-negative cells, anti-CD30-MCC-DM1 utilizes a non-cleavable linker. This non-cleavable linker results in the release of DM1 still attached to the linker and an amino acid residue upon lysosomal degradation, and anti-CD30-MCC-DM1 did not cause a bystander effect in the studies tandfonline.comnih.govnih.govtandfonline.com.

In L428 solid tumor models, a higher dose of anti-CD30-MCC-DM1 was required to achieve the same tumor inhibition effect as brentuximab vedotin, despite L428 being found insensitive to brentuximab vedotin in cytotoxicity assays tandfonline.com.

CD22-Targeted this compound Conjugates (e.g., Anti-CD22-MCC-DM1)

CD22 is a B-cell-restricted surface antigen, making it a potential target for ADCs in B-cell malignancies like non-Hodgkin's lymphoma (NHL) creative-biolabs.commedchemexpress.comscilit.comnih.gov. Anti-CD22-MCC-DM1 is an ADC consisting of an anti-CD22 antibody conjugated to DM1 via an MCC linker creative-biolabs.commedchemexpress.comnih.gov.

Preclinical studies have evaluated anti-CD22-MCC-DM1 for the treatment of NHL medchemexpress.comnih.govtandfonline.com. Anti-CD22-MCC-DM1 has shown broad effectiveness in in vitro killing assays on NHL B-cell lines medchemexpress.comnih.gov. Studies did not find a strong correlation between in vitro potency and CD22 surface expression, ADC internalization, or sensitivity to free drug nih.gov.

In NHL xenograft mouse models, anti-CD22-MCC-DM1 was capable of inducing complete tumor regression medchemexpress.comnih.gov. These results suggest that anti-CD22-MCC-DM1 has an efficacy profile that supports its potential use as a treatment for NHL nih.gov.

Preclinical pharmacokinetic studies comparing a disulfide linker (SPP) to a thioether linker (MCC) linking DM1 to an anti-CD22 antibody in rats showed that the ADC clearance was faster for the SPP-DM1 conjugate compared to the MCC-DM1 conjugate nih.gov.

Research into Efficacy in Non-Hodgkin's Lymphoma Preclinical Models

Preclinical studies have investigated the efficacy of this compound conjugates in Non-Hodgkin's Lymphoma (NHL) models by targeting antigens expressed on lymphoma cells. A humanized anti-CD22 antibody conjugated to DM1 via an Mcc linker (anti-CD22-MCC-DM1) demonstrated efficacy in NHL B-cell lines in vitro killing assays researchgate.netnih.gov. This conjugate was also capable of inducing complete tumor regression in NHL xenograft mouse models researchgate.netnih.gov.

Another study explored DM1 conjugates targeting CD79b, CD72, and CD180 in various subcutaneous xenograft models of NHL. Anti-CD79b-MCC-DM1 was effective in slowing tumor growth and caused tumor regression in the BJAB xenograft model aacrjournals.orgashpublications.org. Two doses of anti-CD79b-MCC-DM1 could eliminate disseminated BJAB tumors in a significant percentage of treated animals ashpublications.org.

Research comparing different linker types for DM1 conjugates targeting NHL antigens indicated that both cleavable (SPP) and non-cleavable (SMCC, which is structurally similar to Mcc) linkers could be used to construct effective ADCs researchgate.net. While SMCC-ADCs showed anti-tumor effects against a subset of target antigens, SPP-ADCs were effective against a broader range of targets in that specific study researchgate.net. However, other studies highlight the potential benefits of uncleavable linkers like Mcc for specific targets in improving the therapeutic index aacrjournals.org.

Preclinical efficacy data in NHL models for select this compound or similar non-cleavable DM1 conjugates are summarized in the table below:

| ADC Construct | Target Antigen | NHL Cell Line/Model | In Vitro Efficacy | In Vivo Efficacy (Xenograft) | Source |

| Anti-CD22-MCC-DM1 | CD22 | NHL B-cell lines | Effective killing | Complete tumor regression | researchgate.netnih.gov |

| Anti-CD79b-MCC-DM1 | CD79b | BJAB | Not specified | Tumor regression | aacrjournals.orgashpublications.org |

| Anti-CD79b-MCC-DM1 | CD79b | Disseminated BJAB | Not specified | Elimination in a percentage of animals | ashpublications.org |

| Anti-CD72-MCC-DM1 | CD72 | BJAB-luc | Not specified | Efficacy shown | aacrjournals.orgresearchgate.net |

| Anti-CD180-MCC-DM1 | CD180 | Granta-519 | Not specified | Efficacy shown | aacrjournals.orgresearchgate.net |

| Anti-CD30-MCC-DM1 (F0002-ADC) | CD30 | CD30-positive lymphoma cell lines (in vitro), Karpas 299, HH, L428 (in vivo) | Effective cell death | Sustained tumor regression | tandfonline.com |

These studies collectively suggest that this compound conjugates targeting relevant antigens demonstrate promising preclinical activity in NHL models.

Emerging and Novel Receptor-Targeting Approaches

The development of ADCs with this compound continues to evolve with emerging strategies aimed at improving targeting specificity and efficacy.

Development of Protease-Activated Pro-antibody-Drug Conjugates (e.g., PanP-DM1)

One novel approach involves the development of protease-activated pro-antibody-drug conjugates (pro-ADCs or PDCs). These constructs are designed to remain inert in circulation and become activated specifically within the tumor microenvironment by elevated levels of certain proteases. PanP-DM1 is an example of a pro-ADC utilizing DM1 as the payload, conjugated to an anti-EGFR pro-antibody nih.govnih.gov. This pro-antibody is designed with a protease-cleavable "lock" that masks the antigen-binding site researchgate.net.

Preclinical studies with PanP-DM1, where DM1 was conjugated via a non-reducible thioether linker (SMCC, similar to Mcc), showed that it could be selectively activated by the tumor-specific protease uPA (urokinase plasminogen activator) nih.govnih.govresearchgate.net. Activated PanP-DM1 demonstrated potent cytotoxicity against EGFR-overexpressing tumor cell lines in vitro and was significantly more effective in eradicating EGFR-overexpressing tumors in vivo compared to the pro-antibody alone nih.govnih.gov. This strategy aims to improve the therapeutic index by reducing off-target binding and toxicity to normal tissues that may express the target antigen at lower levels nih.govresearchgate.net.

Data on the in vitro activity of PanP-DM1 against EGFR-overexpressing cell lines is presented below:

| ADC Construct | Target Antigen | Cell Line | Activation | Effect on Cell Growth | Source |

| PanP-DM1 | EGFR | A431 | Activated by uPA | Potently cytotoxic | nih.govnih.gov |

| PanP-DM1 | EGFR | H292 | Activated by uPA | Potently cytotoxic | nih.govnih.gov |

| PanP-DM1 | EGFR | DiFi | Activated by uPA | Potently cytotoxic | nih.govnih.gov |

| PanP-DM1 | EGFR | BT-474, MCF-7 | Not activated | Inhibitory effect only at high concentration | nih.gov |

These findings support the potential of protease-activated pro-ADCs like PanP-DM1 to enhance cancer selectivity and therapeutic efficacy.

Exploration of New Tumor-Associated Antigens for this compound Conjugation

The identification of novel tumor-associated antigens is crucial for expanding the application of this compound conjugates. Research continues to explore antigens that are highly expressed on cancer cells but have limited expression on normal tissues, making them suitable targets for ADC development mdpi.comnews-medical.net.

While specific details on the exploration of new antigens specifically for this compound conjugation in preclinical studies are less extensively detailed in the provided search results beyond established targets like CD22, CD79b, CD30, CD72, CD180, and HER2 (as in T-DM1 which uses MCC-DM1) onclive.comresearchgate.netnih.govaacrjournals.orgashpublications.orgtandfonline.comnih.gov, the general field of ADC development is actively investigating a wide range of tumor-associated antigens news-medical.netnih.gov. Approved ADCs target antigens such as HER2, TROP2, Nectin-4, EGFR, TF, FRα in solid tumors, and CD19, CD22, CD33, CD30, BCMA, and CD79b in hematologic malignancies news-medical.net. The suitability of this compound for conjugating to antibodies against these or other emerging antigens depends on factors such as antigen internalization efficiency, the linker's stability in the tumor microenvironment, and the desired drug-to-antibody ratio nih.govmdpi.comnews-medical.net.

The development of new ADCs, including those potentially utilizing this compound, is driven by the need to overcome limitations such as antigen heterogeneity and resistance mechanisms mdpi.comnih.gov. Exploring novel targets and conjugation strategies remains an active area of preclinical research to improve the therapeutic index and expand the reach of ADCs to a wider range of cancers news-medical.netaacrjournals.org.

Mechanisms of Resistance to Dm1 Mcc Conjugates in Preclinical Models

Target-Antigen Related Resistance

The efficacy of DM1-Mcc conjugates is heavily reliant on the presence and accessibility of the target antigen on the cancer cell surface. Alterations affecting the target antigen can significantly impede ADC binding and subsequent cellular uptake.

Downregulation or Altered Expression of Target Antigen

A prominent mechanism of resistance involves the reduction or loss of expression of the target antigen on the surface of cancer cells. This directly impacts the initial binding of the antibody component of the ADC, leading to decreased intracellular delivery of the cytotoxic payload. Preclinical studies with T-DM1 have demonstrated that downregulation of HER2 expression is a primary mechanism of acquired resistance in several HER2-overexpressing cell lines subjected to chronic T-DM1 exposure. For instance, studies exposing HER2-overexpressing cell lines in vitro to multiple cycles of T-DM1 treatment have shown HER2 downregulation as a primary mechanism of acquired resistance. mdpi.com In HCC1954 and BT-474 cell lines treated cyclically with high T-DM1 concentrations, dramatic reductions in HER2 levels were observed, correlating with the magnitude of resistance. aacrjournals.org Restoring HER2 expression in a T-DM1-resistant JIMT1 cell line was shown to reverse resistance. mdpi.com

Impaired Receptor-Mediated Internalization of ADCs

Even with sufficient target antigen expression, resistance can arise from impaired internalization of the ADC-antigen complex. This crucial step is necessary for the ADC to enter the cell and reach the lysosomes for payload release. Alterations in the endocytic machinery or trafficking pathways can lead to inefficient internalization or increased recycling of the ADC back to the cell surface, thereby reducing the amount of payload delivered intracellularly. While some studies have not reported impaired internalization rates as a primary mechanism of resistance in T-DM1 refractory models, proteomic profiling of resistant cell lines has revealed alterations in proteins involved in vesicle transport, endosome/lysosome biogenesis, and antibody trafficking. aacrjournals.org One preclinical study reported that a gastric carcinoma cell line developed T-DM1 resistance through altered internalization and trafficking, with the ADC being internalized into caveolin-1 (B1176169) positive endocytic compartments with neutral pH, differing from the typical acidic endo-lysosomal pathway. mdpi.com

Intracellular Processing and Catabolite-Related Resistance

Once internalized, this compound conjugates require intracellular processing, primarily within lysosomes, to release the active DM1 payload. Dysfunctional lysosomal activity or impaired transport of the released payload can lead to resistance.

Dysfunctional Lysosomal Acidification and Proteolytic Activity

The non-cleavable MCC linker in this compound conjugates necessitates the proteolytic degradation of the antibody within the acidic environment of the lysosome to release the active metabolite, Lys-MCC-DM1. nih.govaacrjournals.org Resistance can occur if lysosomal function is compromised. Preclinical models have shown that increased lysosomal pH or reduced proteolytic enzyme activity within lysosomes impairs the efficient degradation of the antibody, leading to the accumulation of intact ADC within lysosomes and reduced release of the cytotoxic payload into the cytosol. mdpi.comaacrjournals.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net A T-DM1-resistant gastric carcinoma cell line derivative showed diminished lysosomal acidification due to reduced activity of the vacuolar H+-ATPase (V-ATPase), which impaired proteolytic degradation of T-DM1 and accumulation of the active metabolite. mdpi.comnih.gov Treating sensitive cells with a V-ATPase inhibitor induced T-DM1 resistance, further supporting the role of lysosomal acidification. nih.gov

Reduced Expression or Function of Lysosomal Transporter Proteins (e.g., SLC46A3)

Following lysosomal degradation of the antibody, the active metabolite, Lys-MCC-DM1, must be transported from the lysosome into the cytoplasm to exert its cytotoxic effect on microtubules. The lysosomal solute carrier family protein SLC46A3 has been identified as a key transporter involved in the efflux of Lys-MCC-DM1 from the lysosome to the cytosol. mdpi.comaacrjournals.orgsemanticscholar.orgbiorxiv.org Preclinical studies utilizing shRNA library screens have identified SLC46A3 as a significant factor in resistance to MCC-DM1 based ADCs. aacrjournals.org siRNA-mediated knockdown of SLC46A3 in cell lines reduced their sensitivity to anti-CD70-MCC-DM1 and other MCC-DM1-based ADCs. aacrjournals.org Loss of SLC46A3 expression has been observed in several models with acquired resistance to T-DM1, and its re-expression has been shown to restore sensitivity. semanticscholar.org

Cytotoxic Payload-Specific Resistance Mechanisms

Resistance mechanisms can also be directly related to the DM1 payload itself or the cell's ability to tolerate its cytotoxic effects.

One significant mechanism involves the increased expression and activity of ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1) and MRP1 (ABCC1), which can actively pump the cytotoxic payload or its metabolites out of the cancer cell, thereby reducing the intracellular concentration of the active drug below a lethal threshold. aacrjournals.orgmdpi.comresearchgate.netmdpi.com Preclinical models of acquired resistance to T-DM1 have shown increased expression of MDR1 and MRP1. aacrjournals.orgmdpi.commdpi.comnih.gov In some T-DM1 resistant cell lines, increased expression of the drug efflux pump ABCC1 (MRP1) was observed. aacrjournals.orgmdpi.com While DM1 itself can be a substrate for MRP1, the charged metabolite Lys-MCC-DM1 is generally considered less susceptible to efflux by MDR1/P-gp compared to free DM1; however, high levels of expression can still confer resistance. nih.govacs.org Inhibition or knockdown of these transporters has been shown to restore sensitivity to T-DM1 in some resistant models. mdpi.comnih.gov

Summary of Preclinical Resistance Mechanisms to this compound Conjugates

| Mechanism Category | Specific Mechanism | Preclinical Findings (Examples primarily from T-DM1) |

| Target-Antigen Related Resistance | Downregulation or Altered Expression of Target Antigen | Observed in cell lines exposed to chronic T-DM1, leading to reduced ADC binding and uptake (e.g., HER2 downregulation in breast and gastric cancer models). mdpi.comaacrjournals.orgmdpi.com |

| Impaired Receptor-Mediated Internalization of ADCs | Alterations in endocytic or trafficking pathways observed in resistant cells, potentially leading to inefficient internalization or altered routing (e.g., internalization into caveolin-1 positive vesicles). mdpi.comaacrjournals.org | |

| Intracellular Processing and Catabolite-Related Resistance | Dysfunctional Lysosomal Acidification and Proteolytic Activity | Increased lysosomal pH and reduced proteolytic activity impairing antibody degradation and payload release (e.g., reduced V-ATPase activity in gastric cancer cells). mdpi.comaacrjournals.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net |

| Reduced Expression or Function of Lysosomal Transporter Proteins (e.g., SLC46A3) | Downregulation or loss of SLC46A3 expression reducing efflux of Lys-MCC-DM1 from lysosomes to the cytoplasm. mdpi.comaacrjournals.orgsemanticscholar.orgbiorxiv.org | |

| Cytotoxic Payload-Specific Resistance Mechanisms | Increased Efflux by Drug Transporters (e.g., MDR1, MRP1) | Upregulation of ABC transporters pumping the active payload metabolite out of the cell, reducing intracellular concentration. aacrjournals.orgmdpi.comresearchgate.netmdpi.comnih.gov |

Upregulation of ATP-Dependent Drug Efflux Transporters (e.g., MDR1/P-glycoprotein)

One significant mechanism of resistance to this compound conjugates in preclinical models involves the upregulation of ATP-dependent drug efflux transporters, particularly MDR1 (also known as P-glycoprotein). Mertansine (DM1) and its metabolites, including the released lysine-MCC-DM1, are recognized as substrates for MDR1. researchgate.netnih.govfrontiersin.orgspandidos-publications.comnih.gov Increased expression or activity of MDR1 in cancer cells leads to enhanced efflux of the cytotoxic payload from the cytoplasm, resulting in lower intracellular drug concentrations. researchgate.netnih.govspandidos-publications.com This reduced intracellular accumulation diminishes the ability of DM1 to bind to tubulin and exert its cytotoxic effects. Preclinical studies using T-DM1-resistant breast cancer cell lines have demonstrated upregulation of MDR1 as a mechanism of acquired resistance. researchgate.netnih.govmdpi.comaacrjournals.org In vitro experiments have shown that inhibiting MDR1 can reverse resistance to T-DM1, highlighting the role of this transporter in mediating reduced sensitivity to the this compound payload. researchgate.netnih.govnih.gov While ADCs deliver the payload via endocytosis, bypassing initial membrane transport, the released active metabolite within the cell can still be subject to efflux by these transporters. acs.org High levels of MDR1 expression appear necessary to confer significant resistance to DM1 and its conjugates. acs.org Upregulation of other multidrug resistance-associated proteins, such as ABCC1 (MRP1), has also been observed in some preclinical models of resistance to maytansinoid conjugates. aacrjournals.org

Genetic or Post-Translational Modifications of Tubulin Subunits

DM1, the cytotoxic component of this compound, exerts its effect by binding to tubulin and inhibiting microtubule polymerization, thereby disrupting cell division. wikipedia.orgguidetopharmacology.orgimrpress.com Resistance can potentially arise through alterations in the tubulin target itself. Genetic mutations or post-translational modifications of α- or β-tubulin subunits can affect the binding affinity of DM1 to tubulin, rendering the cells less sensitive to its disruptive effects. frontiersin.orgoaepublish.com While specific detailed preclinical data demonstrating resistance to this compound directly caused by defined genetic or post-translational modifications of tubulin subunits is less extensively documented compared to other mechanisms, the principle that altered drug targets can confer resistance to cytotoxic agents is well-established in cancer biology. oaepublish.commdpi.com Changes in tubulin isotype expression or the presence of specific tubulin mutations have been implicated as mechanisms of resistance to other tubulin-targeting agents, suggesting a plausible pathway for resistance to this compound conjugates. oaepublish.com

Cellular Mechanisms for Mitotic Escape (e.g., Alterations in Cyclin B1, PLK1)

DM1 induces cell cycle arrest in the G2/M phase by disrupting microtubule dynamics, leading to mitotic catastrophe and apoptosis in sensitive cells. wikipedia.orgresearchgate.netresearchgate.netebi.ac.uk However, cancer cells can develop mechanisms to escape this drug-induced mitotic arrest and evade cell death. This "mitotic escape" represents another pathway to resistance against this compound conjugates. Preclinical studies have identified alterations in key regulators of the cell cycle and mitosis that contribute to this phenotype. Reduced induction of Cyclin B1, a protein essential for progression through mitosis, has been linked to escape from DM1-mediated mitotic catastrophe. researchgate.netresearchgate.netmdpi.com Additionally, increased expression or activity of Polo-like kinase 1 (PLK1), a critical mitotic kinase, has been identified as a mediator of resistance to T-DM1 in preclinical models. mdpi.comresearchgate.netresearchgate.netresearchgate.netbilkent.edu.tr Upregulation of PLK1 can allow cells to adapt to spindle abnormalities induced by DM1 and complete aberrant mitosis, thus avoiding the programmed cell death pathways triggered by prolonged mitotic arrest. researchgate.netresearchgate.netbilkent.edu.tr Inhibition of PLK1 has been shown to restore sensitivity to T-DM1 in resistant preclinical models, highlighting PLK1's role in this resistance mechanism. bilkent.edu.tr The ability of cells to undergo mitotic slippage or adapt to spindle damage contributes to their survival in the presence of this compound.

Advanced Research and Future Directions

Investigative Strategies for Overcoming Identified Resistance Mechanisms

Resistance to maytansinoid-based ADCs, including those utilizing DM1-Mcc, is a significant challenge in cancer therapy. nih.govadcreview.com Mechanisms of resistance are multifaceted and can involve alterations in antigen expression, impaired intracellular processing of the ADC, or modifications affecting the cytotoxic payload, DM1. nih.gov Studies on ADCs structurally similar to those employing this compound have highlighted that frequently reported resistance mechanisms are linked to dysfunctional intracellular metabolism of the ADC and issues related to DM1-mediated cell death. nih.govresearchgate.net

One prominent mechanism of resistance involves the overexpression of ATP-dependent transporters, such as MDR1 (P-glycoprotein/ABCB1) and ABCC1 (MRP1), which can efflux drugs out of cancer cells. adcreview.comaacrjournals.orgoaepublish.comaacrjournals.orgfrontiersin.org Maytansinoids are known substrates for these transporters. oaepublish.com While ADCs deliver the payload via antigen-mediated endocytosis, potentially bypassing the initial MDR1 efflux mechanism, the resulting cytotoxic metabolites, such as lysine-MCC-DM1, can still be susceptible to efflux by these pumps. aacrjournals.orgacs.org Research indicates that the hydrophilicity of the linker can influence the susceptibility of the released metabolite to efflux transporters. aacrjournals.orgnih.gov For instance, studies have shown that using a more hydrophilic linker with DM1 resulted in a metabolite that was better retained in MDR1-expressing cells and demonstrated greater potency in preclinical models compared to conjugates using the less polar SMCC (which forms the MCC linker upon reaction) linker. aacrjournals.orgnih.gov

Other reported resistance mechanisms include decreased HER2 expression on tumor cells, which can impair ADC binding and internalization. adcreview.comoaepublish.comnih.gov Alterations in lysosomal activity, such as reduced proteolytic degradation or changes in lysosomal pH, can also hinder the proper release of the active DM1 metabolite within the cell. researchgate.netaacrjournals.org Furthermore, activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, or alterations in tubulin itself can contribute to resistance. oaepublish.comfrontiersin.org

Investigative strategies to overcome these resistance mechanisms include the development of ADCs with linkers that yield metabolites less susceptible to efflux pumps, the design of combination therapies targeting resistance pathways, and the exploration of alternative payloads or conjugation strategies that may bypass specific resistance mechanisms. researchgate.netaacrjournals.org Preclinical studies evaluating combinations of ADCs with inhibitors of multidrug resistance transporters or agents targeting pathways involved in resistance have shown promise. researchgate.net

Innovation in Linker Chemistry for Enhanced Stability and Release Profile

The linker connecting DM1 to the antibody is a critical component influencing the ADC's stability in circulation, targeted delivery, and intracellular release of the cytotoxic payload. nih.govnih.gov The MCC linker used with DM1 is a non-cleavable thioether-based linker. biochempeg.comnih.govcreative-biolabs.com Non-cleavable linkers like MCC require the lysosomal degradation of the antibody after internalization to release the active payload, typically an amino acid-linker-drug conjugate (e.g., lysine-MCC-DM1). nih.govnih.gov

Innovation in linker chemistry aims to improve the balance between ADC stability in the bloodstream, minimizing premature payload release and off-target toxicity, and efficient release of the active drug within the target cell. nih.govnih.gov While the MCC linker provides good plasma stability, the resulting lysine-MCC-DM1 metabolite's susceptibility to efflux pumps in resistant cells has driven research into alternative linkers. aacrjournals.orgnih.govnih.gov

Hydrophilic linkers, including those containing polyethylene (B3416737) glycol (PEG) groups or sulfonate groups, have been explored to improve the solubility of the conjugate and potentially reduce aggregation, as well as to yield more hydrophilic metabolites that are less prone to efflux by MDR transporters. nih.govresearchgate.netresearchgate.net Studies have shown that ADCs utilizing hydrophilic linkers with maytansinoids can exhibit improved potency against multidrug-resistant cancer cell lines in vitro and in vivo compared to those with more hydrophobic linkers like SMCC. nih.govresearchgate.net